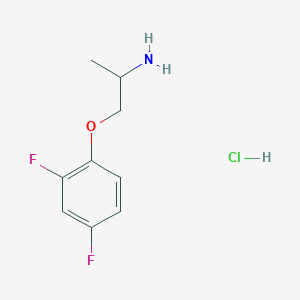

1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride

Description

1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride is a fluorinated amine derivative characterized by a phenoxy group substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₀ClF₂NO, with a molecular weight of approximately 221.63 g/mol (calculated from constituent atomic masses). The compound’s structure features a secondary amine linked to a propan-2-ol backbone and a 2,4-difluorophenoxy moiety, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

The fluorine atoms likely influence electronic properties and receptor interactions, making it a candidate for studying structure-activity relationships (SAR) in monoamine-targeting compounds .

Properties

IUPAC Name |

1-(2,4-difluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLIPJMXIBPKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride, also known as (2S)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride, is an organic compound with significant potential in pharmacology. Its unique structural features suggest interactions with various biological targets, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₂ClF₂NO

- Molecular Weight : 223.65 g/mol

- CAS Number : 1864057-00-0

The compound is typically encountered as a hydrochloride salt, which enhances its solubility and stability in various applications.

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

-

Neurotransmitter Modulation :

- Preliminary studies suggest its potential role as an antidepressant or anxiolytic agent , primarily through interactions with serotonin (5-HT) and norepinephrine receptors.

- The compound's ability to modulate these neurotransmitter pathways may help in treating mood disorders.

- Enzyme Interaction :

-

Receptor Binding Studies :

- Initial binding affinity studies indicate that this compound may effectively bind to adrenergic receptors, suggesting a role in cardiovascular regulation and anxiety modulation.

Study 1: Antidepressant-like Effects

A study investigated the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant activity.

Study 2: Anti-inflammatory Properties

In vitro assays demonstrated that the compound inhibits FAAH activity, leading to increased levels of endocannabinoids that possess anti-inflammatory properties. This suggests a dual mechanism where it not only modulates neurotransmitter systems but also influences inflammatory pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available difluorophenol and appropriate amine precursors.

- Reactions : Key reactions include nucleophilic substitution and subsequent formation of the hydrochloride salt.

- Optimization : Conditions such as temperature and solvent choice are optimized for yield and purity.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Scientific Research Applications

Scientific Research Applications

1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride exhibits a range of applications across multiple scientific disciplines:

Medicinal Chemistry

- Antidepressant Potential : Preliminary studies suggest that this compound may exhibit antidepressant and anxiolytic properties through its interaction with serotonin and norepinephrine receptors. This modulation could lead to therapeutic effects in mood disorders.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter regulation, potentially affecting metabolic pathways and cellular signaling.

Pharmacology

- Receptor Modulation : It acts as both an antagonist and agonist at various receptors, influencing physiological responses such as neurotransmission and hormonal signaling. This property makes it a candidate for further investigation in drug development.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial and fungal strains, suggesting potential use in treating infections.

Agricultural Chemistry

- Pesticide Development : Due to its chemical properties, there is potential for this compound to be utilized as a pesticide or herbicide. Its interactions with biological systems could lead to the development of effective agricultural chemicals.

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Medicinal Chemistry | Demonstrated potential as an antidepressant through serotonin receptor modulation. | |

| Pharmacology | Exhibited enzyme inhibition affecting neurotransmitter pathways, indicating therapeutic potential. | |

| Agricultural Chemistry | Suggested effectiveness as a pesticide based on chemical properties and biological interactions. |

Comparison with Similar Compounds

A. Structural Modifications and Pharmacological Effects

- Fluorine Substitution: The 2,4-difluorophenoxy group in the target compound enhances electronegativity and steric effects compared to mono-fluorinated (e.g., 4-FMA) or non-fluorinated analogs (e.g., ortetamine). This may improve binding to serotonin or dopamine transporters, though empirical data are needed .

- The target compound’s lack of N-methylation may reduce stimulant effects .

Preparation Methods

Synthetic Routes Overview

The preparation of 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride typically involves two main synthetic approaches:

Both methods start from commercially available or synthetically accessible 2,4-difluorophenol derivatives and proceed through key intermediates such as prochiral ketones.

Chemical Synthesis: Reductive Amination Route

Alkylation:

2,4-Difluorophenol is alkylated with chloroacetone in the presence of potassium carbonate and catalytic potassium iodide in refluxing acetone to yield 1-(2,4-difluorophenoxy)propan-2-one. This step typically achieves high to quantitative yields.Reductive Amination:

The ketone intermediate undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, converting the ketone to the racemic amine. This reaction is conducted at room temperature over approximately 16 hours, yielding racemic 1-(2,4-difluorophenoxy)propan-2-amine.Hydrochloride Salt Formation:

The free base amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and stabilization.

- The alkylation step yields the ketone intermediate in high to quantitative yields.

- Reductive amination yields the racemic amine in low to moderate yields after chromatographic purification.

Chemoenzymatic Synthesis: Biocatalytic Resolution and Transamination

To obtain enantiomerically pure this compound, chemoenzymatic methods are employed, leveraging enzyme specificity for stereoselective synthesis.

Transaminase-Catalyzed Amination:

Prochiral ketones (e.g., 1-(2,4-difluorophenoxy)propan-2-one) are subjected to biotransamination using transaminase enzymes. Depending on the enzyme source, either (R)- or (S)-enantiomers of the amine are produced with high enantiomeric excess (ee), typically ranging from 91% to 99% ee.Lipase-Catalyzed Kinetic Resolution:

Racemic amines obtained from chemical synthesis are resolved enzymatically using lipases such as Candida antarctica lipase type B. Ethyl methoxyacetate serves as an effective acyl donor in the resolution process, yielding (S)-amines and (R)-amides with high selectivity (90–99% ee for amines and 88–99% ee for amides).

- High enantioselectivity and mild reaction conditions.

- Avoidance of harsh chemicals and complex chiral auxiliaries.

- Potential for scalability and green chemistry compliance.

Detailed Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Alkylation | 2,4-Difluorophenol, chloroacetone, K2CO3, KI, reflux acetone | High to quantitative | N/A | Formation of 1-(2,4-difluorophenoxy)propan-2-one |

| Reductive Amination | NaCNBH3, NH4OAc, MeOH, rt, 16 h | Low to moderate | Racemic | Produces racemic 1-(2,4-difluorophenoxy)propan-2-amine |

| Transaminase Biotransamination | Transaminase enzyme, ketone substrate | Moderate to high | 91–99% | Produces enantiopure amine (R or S) |

| Lipase Kinetic Resolution | Candida antarctica lipase B, ethyl methoxyacetate | Moderate | 90–99% | Resolution of racemic amine to enantiopure forms |

| Hydrochloride Salt Formation | HCl in suitable solvent | Quantitative | N/A | Stabilizes and purifies amine as hydrochloride salt |

Research Findings and Discussion

The chemoenzymatic approach combining transaminase-catalyzed amination and lipase-catalyzed resolution has proven effective for synthesizing enantiomerically enriched this compound, a key intermediate for fluoroquinolone antibiotics like Levofloxacin.

The enzymatic methods offer superior stereoselectivity compared to purely chemical routes, which typically yield racemic mixtures requiring further resolution.

The use of biocatalysts under mild conditions aligns with sustainable and green chemistry principles, reducing hazardous waste and energy consumption.

The versatility of the enzymatic approach allows for the synthesis of various substituted analogs by modifying the aromatic ring, expanding the scope for pharmaceutical development.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride in laboratory settings?

- Methodological Answer : Follow strict personal protective equipment (PPE) protocols: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure. Avoid skin contact by employing double-gloving techniques. For waste disposal, segregate chemically contaminated materials and use certified hazardous waste contractors. Emergency showers and eyewash stations must be accessible .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of -NMR and -NMR to verify the aromatic (2,4-difluorophenoxy) and propan-2-amine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water (0.1% TFA) gradient .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step synthesis is typical:

Nucleophilic substitution : React 2,4-difluorophenol with epichlorohydrin under basic conditions (e.g., KCO in DMF) to form the epoxide intermediate.

Amination : Open the epoxide with ammonium hydroxide or methylamine, followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which chromatographic methods are suitable for purity analysis?

- Methodological Answer : Ion-pair chromatography with a mobile phase containing 0.1% heptafluorobutyric acid improves separation of polar impurities. Use a Zorbax SB-CN column (4.6 × 150 mm, 5 µm) at 30°C with a flow rate of 1.0 mL/min. Quantify impurities against a reference standard (e.g., EP/Pharm. grade) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques detect trace amounts of this compound in biological matrices?

- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) paired with machine learning algorithms (e.g., PCA-LDA) enables detection at ng/mL levels. Use citrate-reduced silver nanoparticles as substrates. For LC-MS/MS, employ a QTRAP 6500+ system with ESI+ ionization and MRM transitions (e.g., m/z 234.1 → 154.0) .

Q. What strategies mitigate racemization during enantioselective synthesis?

- Methodological Answer : Use chiral auxiliaries like (R)- or (S)-BINOL to control stereochemistry. Conduct reactions at low temperatures (−20°C) in aprotic solvents (e.g., THF). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Enantiopure starting materials (e.g., (S)-1-(thiophen-3-yl)propan-2-amine) reduce racemization risks .

Q. How do fluorine substituents at the 2- and 4-positions influence physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s logP (lipophilicity) by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. -NMR (376 MHz, DMSO-d) reveals distinct chemical shifts (δ −112 ppm for 2-F, δ −118 ppm for 4-F). Computational modeling (DFT, B3LYP/6-31G*) predicts enhanced metabolic stability due to reduced CYP450 binding .

Q. What in vitro models assess metabolic stability?

- Methodological Answer : Use pooled human liver microsomes (HLM) incubated with NADPH (1 mM) at 37°C. Monitor parent compound depletion over 60 minutes via LC-MS. Calculate intrinsic clearance (Cl) using the substrate depletion method. Compare with positive controls (e.g., verapamil). For cell-based assays, employ HepG2 cells and measure cytotoxicity via MTT assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.